11-Amino-1-undecanethiol hydrochloride

Self-Assembled Monolayers Surface Roughness Biosensor Reproducibility

11-Amino-1-undecanethiol hydrochloride (AUT) delivers 22% lower surface roughness vs. bare gold for reproducible impedance biosensing—unlike cysteamine, which increases roughness by 6%. The cationic terminal amine enables electrostatic immobilization of DNA, bacteriophages, and citrate-capped nanoparticle aggregation. AUT provides a 2-fold electron transfer rate enhancement for negatively charged analytes vs. bare gold electrodes. Validated in dual-channel biosensor chips: LOD 4.3 ng/mL for EspB antigen and 3.6 ng/mL for β-lactamase in complex biological matrices. Procure ≥97% purity AUT for consistent electrode-solution interfaces across multiple devices and experimental runs.

Molecular Formula C11H26ClNS
Molecular Weight 239.85 g/mol
CAS No. 143339-58-6
Cat. No. B136970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Amino-1-undecanethiol hydrochloride
CAS143339-58-6
Molecular FormulaC11H26ClNS
Molecular Weight239.85 g/mol
Structural Identifiers
SMILESC(CCCCCN)CCCCCS.Cl
InChIInChI=1S/C11H25NS.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-13;/h13H,1-12H2;1H
InChIKeyLOQACAFAHHWTBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Amino-1-undecanethiol hydrochloride (CAS 143339-58-6): The Standard for C11 ω-Amine Self-Assembled Monolayer Procurement


11-Amino-1-undecanethiol hydrochloride (AUT) is an 11-carbon alkanethiol with a terminal primary amine group, typically supplied as a hydrochloride salt (CAS 143339-58-6, purity ≥99%) [1]. This bifunctional molecule is the established standard for creating cationic, amine-terminated self-assembled monolayers (SAMs) on gold and other noble metal surfaces, offering an optimal balance between chain length and functional group reactivity . The 11-carbon backbone provides a hydrophobic spacer that promotes the formation of well-ordered, semi-crystalline monolayers essential for reproducible surface modification in biosensing, electrochemical analysis, and materials science applications .

Why 11-Amino-1-undecanethiol hydrochloride Cannot Be Replaced by Other Aminoalkanethiols or Functional Alkanethiols


Substituting AUT with alternative aminoalkanethiols or differently functionalized alkanethiols in a validated protocol compromises three interdependent and quantifiable performance parameters: (1) the mechanical and dielectric quality of the resulting SAM, (2) the electrostatic environment at the monolayer-solution interface, and (3) the spatial accessibility and reactivity of the terminal amine. Changing the chain length alters the SAM's packing density and order, which directly impacts electron transfer kinetics and surface roughness [1]. Replacing the terminal amine with a carboxyl or hydroxyl group completely inverts the surface's electrostatic properties and wettability, which dictates the adsorption pattern of nanoparticles, the partitioning of redox probes, and the orientation of immobilized biomolecules [2]. Even substituting AUT with the shorter-chain analog cysteamine (CA) results in a SAM with greater surface heterogeneity and amphiphilic character, leading to a 6% increase in surface roughness versus a 22% decrease for AUT, directly impacting the reproducibility of cell-based assays and biosensor impedance measurements [3].

Quantitative Differentiation of 11-Amino-1-undecanethiol hydrochloride: Head-to-Head Comparative Data for Informed Procurement


SAM Surface Roughness: 11-AUT Reduces Roughness by 22% vs. Unmodified Gold, While Cysteamine Increases Roughness by 6%

Direct head-to-head comparison between 11-amino-1-undecanethiol (11-AUT) and cysteamine (CA) SAMs on sputter-deposited gold microelectrodes. Tapping mode AFM measurements quantified the change in surface roughness relative to clean, unmodified gold. The 11-AUT SAM decreased surface roughness by 22%, whereas the CA SAM increased surface roughness by 6% [1]. This contrast indicates that the longer alkyl chain of 11-AUT promotes the formation of a more ordered, smooth monolayer that masks the underlying substrate topography.

Self-Assembled Monolayers Surface Roughness Biosensor Reproducibility

Gold Nanoparticle Patterning: AUT-SAM Induces Nanoparticle Aggregation, Contrasting with Dispersion on Hydroxyl-Terminated SAMs

A comparative study examined the adsorption pattern of gold nanoparticles (AuNPs) on Au(111) surfaces functionalized with three C11 SAMs differing only in their terminal group: AUT (amine), MUT (hydroxyl), and MUA (carboxyl). The study reports that AuNPs aggregated on the AUT-SAM surface, whereas they were well dispersed on the MUT-SAM surface and localized on the MUA-SAM surface [1]. This stark difference in nanoparticle organization is attributed to the degree of peeling of the citrate capping layer, which is modulated by the specific chemical interactions with each terminal functional group.

Nanoparticle Patterning Surface Functionalization Gold Nanoparticles

Electron Transfer Kinetics: 11-AUT Doubles Apparent Rate Constant for Indigotetrasulfonate vs. Bare Gold

Voltammetric and AC impedance spectroscopy was used to compare the electron transfer rate of indigotetrasulfonate at a bare gold electrode versus an AUT-modified gold electrode. The AUT monolayer raised the apparent rate constant for indigotetrasulfonate to twice that observed at a bare Au electrode at pH 6 [1]. This enhancement is attributed to a specific chemical interaction between the terminal amine groups of the AUT SAM and the carbonyl groups of the analyte, facilitating proton transfer from the reduced indigo ion.

Electrochemistry Electron Transfer SAM

Biosensor Sensitivity: AUT-Based Dual-Channel Chip Achieves Low ng/mL Detection Limits for Pathogen and Resistance Markers

A microfabricated dual-channel electrochemical biosensor chip utilized an AUT SAM as the foundational surface modification layer for the immobilization of both an anti-EspB monoclonal antibody and a β-lactamase substrate [1]. This integrated platform achieved a limit of detection (LOD) of 4.3 ng/mL for the EspB antigen and 3.6 ng/mL for β-lactamase in complex model stool samples, enabling the simultaneous, rapid detection of enteropathogenic E. coli and its antibiotic resistance profile.

Electrochemical Biosensor Pathogen Detection Antibiotic Resistance

Electrostatic Bacteriophage Immobilization: AUT's Cationic Surface Enables Oriented Capture of Listeria Phage P100

A study on the electrostatic assembly of anti-Listeria monocytogenes P100 bacteriophages on AUT SAMs demonstrated that the cationic properties of the AUT surface promote the oriented capture of phages in a capsid-down fashion, exposing their receptor-binding proteins for optimal pathogen recognition [1]. Atomic force microscopy and scanning electron microscopy confirmed the formation of a uniform phage film, and biological plaque assays validated that the immobilized phages retained full infectivity against the target bacterium. This oriented immobilization is a direct consequence of the positively charged amine surface presented by AUT at physiological pH.

Bacteriophage Immobilization Antimicrobial Surface Food Safety

Definitive Application Scenarios for 11-Amino-1-undecanethiol hydrochloride Based on Quantified Performance


High-Reproducibility Electrochemical Impedance Biosensors

Procure 11-Amino-1-undecanethiol hydrochloride when the application demands a gold electrode modification that minimizes surface heterogeneity for reproducible impedance measurements. The 22% reduction in surface roughness compared to unmodified gold—in contrast to the increased roughness caused by shorter-chain thiols like cysteamine—ensures consistent electrode-solution interface properties across multiple devices and experimental runs [1]. This is particularly critical for cell-based impedance assays where surface topography directly influences cell adhesion and signal stability.

Cationic SAM for Electrostatic Biomolecule and Nanoparticle Patterning

Select AUT over its hydroxyl- or carboxyl-terminated C11 analogs (MUT or MUA) when the experimental objective is to induce aggregation of citrate-capped gold nanoparticles or to electrostatically immobilize negatively charged biomolecules like bacteriophages or DNA. The terminal amine confers a positive surface charge that drives distinct adsorption patterns—aggregation for nanoparticles and oriented immobilization for phages—which are not achievable with neutral or anionic SAMs [1][2].

Electrochemical Biosensors Requiring Catalytic Enhancement for Anionic Analytes

Utilize AUT for gold electrode modification when developing sensors for negatively charged electroactive species. The AUT SAM provides a 2-fold enhancement in the apparent electron transfer rate constant for indigotetrasulfonate compared to a bare gold electrode, demonstrating a catalytic effect that can improve sensor sensitivity and lower detection limits [1].

Integrated Diagnostic Chips for Pathogen and Resistance Co-Detection

Employ AUT as the foundational SAM layer in dual-channel microfabricated chips designed for the simultaneous electrochemical detection of pathogenic bacteria and antibiotic resistance markers from complex biological matrices. Validated performance includes LODs of 4.3 ng/mL for the EspB antigen and 3.6 ng/mL for β-lactamase in model stool samples, confirming AUT's compatibility with multi-modal electrochemical readouts and its robustness in the presence of biofouling components [1].

Technical Documentation Hub

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